CMP-NeuAc

Description

Properties

Molecular Formula |

C20H30N4NaO16P |

|---|---|

Molecular Weight |

636.4 g/mol |

IUPAC Name |

sodium;[(2R,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1 |

InChI Key |

VFRHSOGUONIUOR-CTFMUGKASA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Cytidine 5'-Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid, commonly abbreviated as CMP-NeuAc, is a critical activated nucleotide sugar. It serves as the primary donor of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid, for the biosynthesis of sialoglycoconjugates, including glycoproteins and glycolipids.[1][2][3] The process of sialylation, the enzymatic transfer of sialic acid to other molecules, is pivotal in a myriad of biological processes, ranging from cell-cell recognition and adhesion to immune responses and pathogen interactions.[2][4] Consequently, a thorough understanding of this compound's properties, biosynthesis, and associated experimental methodologies is paramount for advancements in glycobiology, drug development, and cancer research.[4]

Nomenclature and Chemical Properties

The full and formal name for this compound is Cytidine 5'-monophospho-N-acetylneuraminic acid .[1][2] It is also referred to by several synonyms in scientific literature.

Table 1: Synonyms and Chemical Properties of this compound

| Property | Value |

| Synonyms | CMP-sialic acid, CMP-N-acetylneuraminate, Cytidine Monophosphate N-Acetylneuraminic Acid, CMP-NANA, CMP-Neu5Ac[3][4][5][6] |

| Molecular Formula | C₂₀H₃₀N₄NaO₁₆P[3][5] |

| Molecular Weight | 636.4 g/mol [3][5][6] |

| CAS Number | 3063-71-6[3] |

| Appearance | Lyophilized white powder[6] |

Biological Role and Significance

The central function of this compound is to act as the activated donor substrate for sialyltransferases (EC 2.4.99.-).[1][2][7] These enzymes catalyze the transfer of NeuAc from this compound to the terminal positions of glycan chains on glycoproteins and glycolipids. This terminal sialylation is crucial for:

-

Cellular Communication and Recognition: Sialic acid residues on the cell surface mediate interactions with other cells and the extracellular matrix.[2][4]

-

Immune System Regulation: Sialylated glycans are involved in modulating immune cell recognition and responses.[4]

-

Pathogen Interaction: Many viruses and bacteria utilize sialic acids as receptors for host cell entry.[2]

-

Protein Stability and Function: The addition of sialic acid can influence the stability, conformation, and biological activity of proteins.[3]

Given its integral role, aberrant sialylation patterns, which can result from altered this compound availability or sialyltransferase activity, are often associated with diseases such as cancer and certain inflammatory conditions.[4]

Biosynthesis of this compound

This compound is synthesized from N-acetylneuraminic acid (NeuAc) and cytidine triphosphate (CTP) in a reaction catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43).[1][2][4] This enzymatic reaction primarily occurs in the cell nucleus.[8] The substrates for this reaction are themselves products of distinct biosynthetic pathways in eukaryotes and bacteria.

Eukaryotic Biosynthesis Pathway

In eukaryotes, the synthesis of NeuAc begins with UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway involves the formation of N-acetylmannosamine (ManNAc) and its subsequent conversion to NeuAc, which is then activated to this compound.

Caption: Eukaryotic biosynthesis pathway of this compound.

Bacterial Biosynthesis Pathway

In bacteria, the synthesis of NeuAc can occur through a more direct route, often starting from N-acetylmannosamine (ManNAc) and pyruvate.

Caption: A common bacterial biosynthesis pathway for this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the laboratory and industrial-scale production of this compound is through enzymatic synthesis. This approach offers high yields and avoids the use of organic solvents.[1]

Protocol for Enzymatic Synthesis:

-

Reaction Mixture Preparation: A typical reaction mixture includes equimolar concentrations of N-acetylneuraminic acid (NeuAc) and cytidine-5'-triphosphate (B129977) (CTP) dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.8) containing a divalent cation such as MgCl₂ (e.g., 20 mM).[9]

-

Enzyme Addition: Purified CMP-sialic acid synthetase (CMAS) from a recombinant source (e.g., E. coli or Neisseria meningitidis) is added to the reaction mixture.[9][10] Inorganic pyrophosphatase is also often included to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.[9]

-

Incubation: The reaction is typically incubated at 37°C.[9] The progress of the reaction can be monitored over time.

-

Monitoring and Purification: The formation of this compound can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Upon completion, the this compound product can be purified, for instance, by ethanol (B145695) precipitation.[10]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of this compound.

HPLC Protocol:

-

System: A high-performance liquid chromatography system equipped with a UV/Vis detector is used.[2]

-

Column: An amine-based column, such as a Microsorb 100-NH₂ column (250 x 4.6 mm), is suitable for the separation.[2]

-

Mobile Phase: A gradient elution is often employed. For example, a linear gradient of a phosphate (B84403) buffer (e.g., 20 mM, pH 6.2) and acetonitrile (B52724) can be used. The concentration of the phosphate buffer is increased while the concentration of acetonitrile is decreased over the course of the run.[2]

-

Flow Rate: A typical flow rate is around 0.75 mL/min.[2]

-

Detection: this compound can be detected by its UV absorbance at approximately 272 nm.[2]

Quantitative Data

The enzymatic synthesis and properties of CMP-sialic acid synthetase have been quantitatively characterized.

Table 2: Quantitative Data for this compound Synthesis and CMAS Activity

| Parameter | Organism/Condition | Value |

| Optimal pH for CMAS | E. coli K1 (with Mg²⁺) | 9.0 - 10.0[2] |

| Optimal pH for CMAS | E. coli K1 (with Mn²⁺) | ~7.5[2] |

| Optimal pH for CMAS | Neisseria meningitidis | 6.5 - 9.0[9] |

| Apparent Kₘ for CTP | E. coli K1 | 0.31 mM[2] |

| Apparent Kₘ for NeuAc | E. coli K1 | 4.0 mM[2] |

| Yield of Enzymatic Synthesis | E. coli (whole cell reaction) | 13.22 mM (8.12 g/L)[2] |

| Yield of Enzymatic Synthesis | Purified enzyme | 94%[10] |

Conclusion

This compound is a cornerstone molecule in glycobiology, enabling the sialylation of a vast array of glycoconjugates. Its biosynthesis is a tightly regulated process, and its availability is critical for normal cellular function. The detailed understanding of its chemical properties, biological roles, and the experimental methods for its synthesis and analysis are essential for researchers in cell biology, immunology, and for professionals engaged in the development of therapeutic glycoproteins and novel drugs targeting pathways involving sialylation.

References

- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sussex-research.com [sussex-research.com]

- 4. glycodepot.com [glycodepot.com]

- 5. This compound | C20H30N4NaO16P | CID 23679065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eversyn.de [eversyn.de]

- 7. CMP-Neu5Ac / CMP-NAN BIOLOG Life Science Institute [biolog.de]

- 8. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CMP-N-acetylneuraminic acid synthetase of Escherichia coli: high level expression, purification and use in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-neuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

CMP-N-Acetylneuraminic Acid: A Technical Guide to Structure, Function, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a critical high-energy nucleotide sugar that serves as the activated donor of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2] Its central role in the sialylation of glycoproteins and glycolipids makes it indispensable for a vast array of biological processes, ranging from cell-cell recognition and immune modulation to pathogen interaction and cancer progression.[3][4] This document provides a comprehensive technical overview of the structure, biosynthesis, and function of CMP-Neu5Ac. It details key experimental methodologies for its analysis and production and explores its significance as a target in drug development.

Structure and Physicochemical Properties

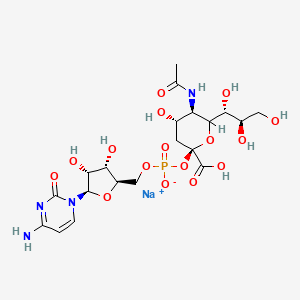

CMP-Neu5Ac is a complex molecule composed of a cytidine monophosphate (CMP) moiety linked to the anomeric carbon of N-acetylneuraminic acid via a phosphodiester bond.[5] This high-energy bond is crucial for the enzymatic transfer of Neu5Ac to glycan chains.[3]

Chemical Structure

The structure consists of a pyrimidine (B1678525) base (cytosine), a ribose sugar, a phosphate (B84403) group, and N-acetylneuraminic acid.[1]

Schematic of the chemical structure of CMP-N-acetylneuraminic acid (CMP-Neu5Ac).

Physicochemical Data

Quantitative properties of CMP-Neu5Ac are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₁N₄O₁₆P | [1] |

| Molecular Weight | 614.45 g/mol | [1][6] |

| Exact Mass | 614.14726791 Da | [1] |

| CAS Number | 3063-71-6 | [1][7] |

| Synonyms | CMP-Sialic acid, CMP-NANA, Cytidine 5'-monophospho-N-acetylneuraminic acid | [2][6][8] |

Biosynthesis and Metabolism

The synthesis of CMP-Neu5Ac is a multi-step enzymatic process that spans different cellular compartments, primarily the cytoplasm and the nucleus.[9][10] The pathway begins with glucose and culminates in the activation of Neu5Ac in the nucleus.

The Sialic Acid Biosynthesis Pathway

The pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to Neu5Ac, which is then activated by CMP-Neu5Ac synthetase (CMAS).[10]

The key enzymes in this pathway are:

-

GNE: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase.[10]

-

NANS: N-acetylneuraminic acid phosphate synthase.[10]

-

NANP: N-acetylneuraminic acid phosphatase.[10]

-

CMAS: CMP-N-acetylneuraminic acid synthetase, which catalyzes the final, rate-limiting step in the nucleus.[10][11]

Subcellular Localization and Transport

While Neu5Ac is synthesized in the cytosol, it is activated to CMP-Neu5Ac in the nucleus by CMAS.[9][10] The resulting CMP-Neu5Ac is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases.[4][12]

Biological Function

The primary function of CMP-Neu5Ac is to act as the sole donor of Neu5Ac for sialylation, a terminal glycosylation step that is critical for the function of many proteins and lipids.[2][3]

Role in Sialylation

In the Golgi apparatus, sialyltransferases (STs) catalyze the transfer of Neu5Ac from CMP-Neu5Ac to the terminal galactose, N-acetylgalactosamine, or other sialic acid residues on N-linked or O-linked glycans of glycoproteins and glycolipids.[2][4] This process is essential for the maturation and function of these molecules.[2]

Impact of Sialylation

The addition of terminal sialic acids influences a wide range of biological phenomena:

-

Molecular Stability: Sialylation can increase the serum half-life and stability of therapeutic proteins.[2]

-

Cell-Cell Interactions: Sialylated glycans act as ligands for receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins), modulating immune responses and preventing excessive inflammation.[13]

-

Pathogen Recognition: Viruses, such as influenza, use sialic acids as receptors to gain entry into host cells.[13][14] Conversely, some bacteria decorate their surfaces with sialic acid to evade the host immune system through molecular mimicry.[15][16]

-

Brain Development: Sialic acids are crucial components of gangliosides, which are vital for neuronal growth and synaptic function.[13][17]

Role in Disease and Drug Development

Dysregulation of sialylation pathways, and by extension CMP-Neu5Ac metabolism, is implicated in several diseases, making it a focal point for therapeutic intervention.

Cancer

Cancer cells often exhibit altered sialylation patterns, which are associated with metastasis and tumor progression.[4][10]

-

Triple-Negative Breast Cancer (TNBC): Highly malignant TNBC cells show increased levels of Neu5Ac. Knockdown of CMAS, the enzyme that produces CMP-Neu5Ac, reduces the invasive ability of these cancer cells and can block xenograft formation in mice.[10]

-

Therapeutic Target: The reliance of aggressive cancers on sialylation suggests that inhibiting the Neu5Ac biosynthetic pathway, particularly CMAS, could be a viable anti-cancer strategy.[10][18]

Infectious Diseases

Pathogenic bacteria often exploit host CMP-Neu5Ac to camouflage themselves from the immune system.

-

Neisseria gonorrhoeae : This bacterium lacks the ability to synthesize CMP-Neu5Ac and must scavenge it from host cells.[15] It then uses a sialyltransferase to cap its lipooligosaccharide (LOS) with Neu5Ac, mimicking host glycans and binding complement regulatory protein Factor H to evade immune attack.[15]

-

Drug Development: Targeting the bacterial enzymes involved in this sialylation process is a promising strategy for developing new antibacterial therapeutics.[19]

Experimental Protocols and Methodologies

The study of CMP-Neu5Ac involves its synthesis, purification, and quantification. Below are detailed protocols derived from published literature.

Enzymatic Synthesis of CMP-Neu5Ac Analogs

This protocol describes the chemo-enzymatic synthesis of CMP-Neu5Ac and its analogs, which can be monitored in real-time by ³¹P NMR.[20]

Materials:

-

N-acetylneuraminic acid (Neu5Ac) or analog (e.g., Neu5Gc, SiaNAl)

-

Cytidine 5'-triphosphate (CTP)

-

Tris-HCl buffer (100 mM, pH 8.8)

-

MgCl₂ (20 mM)

-

CMP-Sialic acid synthetase from N. meningitidis (1 U)

-

Inorganic pyrophosphatase from S. cerevisiae (1 U)

-

D₂O

Protocol:

-

Dissolve CTP (1 eq) and the desired sialic acid (1.2 eq) in Tris-HCl buffer containing 20 mM MgCl₂.

-

Add CMP-Sialic acid synthetase and inorganic pyrophosphatase to the mixture.

-

Add D₂O to approximately 10% of the final volume for NMR monitoring.

-

Adjust the pH to 8.8 with Tris-HCl buffer or ammonia.

-

Incubate the reaction at 37°C for 40-60 minutes.

-

Monitor the reaction completion by ³¹P NMR. Complete conversion is typically achieved within one hour.[20]

-

The resulting CMP-Sia solution can be used directly in sialyltransferase assays without further purification.[20]

Purification by Anion-Exchange Chromatography

This protocol is used for the large-scale purification of CMP-Neu5Ac from a reaction mixture.[3]

Materials:

-

Dowex 1x8 anion-exchange resin

-

Sodium formate (B1220265) solution (50 mM)

-

Reaction mixture containing CMP-Neu5Ac

Protocol:

-

Centrifuge the reaction mixture at 15,000 rpm for 30 minutes at 4°C to remove proteins and other solids.

-

Wash the pellet with a 50% aqueous alcohol solution and centrifuge again. Repeat this wash step three times.

-

Combine and concentrate the supernatants to a small volume.

-

Pre-treat the Dowex 1x8 resin with 50 mM aqueous sodium formate to load the column (e.g., 25 x 500 mm) in the formate form.

-

Load the concentrated supernatant onto the prepared anion-exchange column.

-

Elute the column with an appropriate gradient of a salt solution (e.g., sodium formate) to separate CMP-Neu5Ac from other components.

-

Collect and pool fractions containing pure CMP-Neu5Ac, as determined by a suitable analytical method like HPLC.

Analysis and Quantification

6.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for analyzing the purity and quantity of CMP-Neu5Ac.[3]

-

System: Varian Prostar 320 with UV/Vis detection.

-

Column: Microsorb 100-NH₂ column (250 × 4.6 mm).

-

Mobile Phase: A linear gradient of:

-

Solvent A: 20 mM phosphate buffer (pH 6.2).

-

Solvent B: Acetonitrile.

-

-

Gradient: Acetonitrile concentration decreases from 70% to 0% over 30 minutes.

-

Flow Rate: 0.75 mL/min.

-

Injection Volume: 20 μL.

-

Detection: UV at 272 nm.

6.3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for quantifying CMP-Neu5Ac in complex biological samples like human leukocytes.[21]

-

Chromatography: Hydrophilic interaction chromatography (HILIC).

-

Ionization Mode: Negative-ion electrospray.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition (CMP-Neu5Ac): m/z 613.2 → 322.[21]

-

SRM Transition (Internal Standard, CMP-Neu5Ac-¹³C₃): m/z 616.2 → 322.[21]

-

Lower Limit of Quantitation (LLOQ): 10.0 ng/mL in human leukocyte extract.[21][22]

Experimental Workflow Diagram

Quantitative Data Summary

This section summarizes key quantitative findings related to CMP-Neu5Ac from various experimental systems.

Production and Cellular Concentrations

| System / Sample | Concentration / Amount | Method of Production / Analysis | Reference(s) |

| Engineered E. coli | 13.22 mM (8.12 g/L) | Whole-cell biosynthesis | [3] |

| Transgenic Arabidopsis | 2.4 nmol g⁻¹ fresh weight | In vivo synthesis | [23] |

| Human Leukocytes | LLOQ of 10.0 ng/mL | LC-MS/MS | [21][22] |

Analytical Method Parameters

| Parameter | Value / Condition | Method | Reference(s) |

| HPLC UV Detection | 272 nm | HPLC-UV | [3] |

| LC-MS/MS Ion Mode | Negative-ion electrospray | LC-MS/MS | [21] |

| LC-MS/MS SRM Transition | m/z 613.2 → 322 | LC-MS/MS | [21] |

| LC-MS/MS LLOQ | 10.0 ng/mL | LC-MS/MS | [21][22] |

| ³¹P NMR Monitoring | Real-time quantitative analysis of CTP, CMP-Neu5Ac, and pyrophosphate | ³¹P NMR | [20] |

Conclusion

CMP-N-acetylneuraminic acid is a cornerstone of glycobiology, acting as the essential precursor for the sialylation of a vast number of biomolecules. Its biosynthesis is a tightly regulated, multi-compartment process, and its functional roles are critical in health and disease. Understanding the structure, function, and metabolism of CMP-Neu5Ac is vital for researchers in basic science and drug development. The methodologies detailed herein provide a robust framework for the synthesis, purification, and analysis of this key metabolite, paving the way for further discoveries and the development of novel therapeutics targeting the sialylation pathway.

References

- 1. CMP-Neu5Ac | C20H31N4O16P | CID 448209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sussex-research.com [sussex-research.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Human Metabolome Database: Showing metabocard for Cytidine 5'-monophosphate-N-acetylneuraminic acid (HMDB0001176) [hmdb.ca]

- 6. DNAmod: CMP-N-acetyl-beta-neuraminic acid [dnamod.hoffmanlab.org]

- 7. CMP-Neu5Ac / CMP-NAN BIOLOG Life Science Institute [biolog.de]

- 8. eversyn.de [eversyn.de]

- 9. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytidine monophosphate N-acetylneuraminic acid synthetase enhances invasion of human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 14. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]

- 18. glycodepot.com [glycodepot.com]

- 19. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of CMP-NeuAc in Mediating Cell-Cell Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-cell interaction is a fundamental process orchestrating tissue development, immune responses, and disease progression. A key mediator in this intricate dance is the surface coating of cells with sialic acids, a process critically dependent on the availability of the activated sugar nucleotide, Cytidine (B196190) Monophosphate N-acetylneuraminic acid (CMP-NeuAc). This technical guide delves into the core role of this compound in dictating cell-cell adhesion and communication. We will explore the biosynthesis of this compound, its transport into the Golgi apparatus, and its utilization by sialyltransferases to modify cell surface glycans. Furthermore, this guide will provide an in-depth look at the downstream consequences of sialylation on cell adhesion, including its dual function in promoting both cell repulsion and specific recognition events. Detailed experimental protocols, quantitative data, and visual representations of key pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this critical molecular nexus.

The Central Molecule: this compound Biosynthesis and Transport

The journey of sialic acid from a simple sugar to a modulator of cell-cell interaction begins with the synthesis of its activated form, this compound. This process is a tightly regulated enzymatic cascade that provides the essential substrate for all sialylation reactions.

Biosynthesis of this compound

In eukaryotic cells, the synthesis of this compound occurs in the nucleus.[1] The pathway begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and subsequently to sialic acid (N-acetylneuraminic acid, NeuAc). Free sialic acid is then transported into the nucleus where it is activated by this compound synthetase (CMAS), an enzyme that catalyzes the condensation of NeuAc with cytidine triphosphate (CTP) to form this compound and pyrophosphate.[2][3][4]

Figure 1: this compound Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of this compound, highlighting the cellular compartments where these reactions occur.

Transport of this compound into the Golgi Apparatus

Once synthesized in the nucleus, this compound is transported into the lumen of the Golgi apparatus by a specific antiporter, the CMP-sialic acid transporter (CST).[5][6][7] This transport is a critical bottleneck for sialylation, as the sialyltransferases that utilize this compound are located within the Golgi cisternae. The CST exchanges this compound for CMP, the byproduct of the sialyltransferase reaction, maintaining a supply of the activated sugar donor for glycan modification.[5]

Sialylation: Modifying the Cellular Landscape

Within the Golgi, sialyltransferases (STs) catalyze the transfer of NeuAc from this compound to the terminal positions of N-linked and O-linked glycans on proteins and lipids.[1][8] This process, known as sialylation, dramatically alters the chemical and physical properties of the cell surface, thereby influencing cell-cell interactions.

The Dual Role of Sialic Acids in Cell Adhesion

Sialic acids play a complex and context-dependent role in cell adhesion.[9]

-

Anti-adhesive Effects: Due to their terminal position and negative charge at physiological pH, sialic acids can create electrostatic repulsion between cells, preventing non-specific aggregation and promoting cell motility.[9][10] This repulsive effect is a key factor in processes such as the detachment of cancer cells from the primary tumor.[10]

-

Specific Recognition: Conversely, sialylated glycans can act as ligands for a variety of cell adhesion molecules and receptors, mediating specific cell-cell recognition events. Prominent among these are the selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins).[11]

Figure 2: The dual role of sialylation in cell interaction. This diagram illustrates how sialylation can lead to either cell repulsion or specific recognition, depending on the context.

Quantitative Insights into this compound and Sialylation

The concentration of this compound and the kinetic properties of the enzymes involved in its synthesis and utilization are critical determinants of the extent of cell surface sialylation and, consequently, cell adhesion.

Enzyme Kinetics

The efficiency of this compound synthesis and its transfer to glycans is governed by the kinetic parameters of the key enzymes.

| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/System | Reference(s) |

| This compound Synthetase (CNS) | CTP | 17 | - | Neisseria meningitidis | [12] |

| NeuAc | - | - | Neisseria meningitidis | [12] | |

| This compound Synthetase (ACT) | CTP | 1770 | - | Pasteurella haemolytica | [5][8] |

| NeuAc | 1820 | - | Pasteurella haemolytica | [5][8] | |

| ST3Gal-I | This compound | 8 - 500 | - | Human | [13] |

| ST8Sia-IV (polysialyltransferase) | Colominic Acid (DP3) | - | 0.61 nmol/mg protein/h | Rat Brain | [14] |

Table 1: Kinetic Parameters of Key Enzymes in Sialylation. This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound synthetase and representative sialyltransferases.

Intracellular this compound Concentration

The intracellular concentration of this compound directly influences the rate of sialylation. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in cells.[15][16][17] In human leukocytes, the lower limit of quantitation for this compound has been reported to be 10.0 ng/ml.[15][16][17] Overexpression of a mutated GNE, the rate-limiting enzyme in sialic acid biosynthesis, can lead to a dramatic increase in cellular sialic acid and polysialylation of the neural cell adhesion molecule (NCAM).[6][18]

Impact of Sialylation on Cell Adhesion

Modulating cell surface sialylation has a direct and quantifiable impact on cell adhesion. Treatment of cells with neuraminidase, an enzyme that cleaves sialic acids from glycans, can significantly alter their adhesive properties.

| Cell Type | Treatment | Adhesion Substrate | Quantitative Change in Adhesion | Reference(s) |

| Murine L cells | Neuraminidase | Reovirus | 60-80% decrease in virus attachment | [19] |

| Murine L cells | Neuraminidase | Reovirus | Number of specific cellular receptor sites reduced by ~47% | [19] |

| H-ALCL cells | Neuraminidase | Galectin-3 | Enhanced cell adhesion | [3] |

| Endothelial cells | Neuraminidase | - | Reduced presence of cell surface glycocalyx structures | [11] |

| SW48 colonocytes | ST6Gal-I expression (increases α2-6 sialylation) | Galectin-3 | Attenuated binding to galectin-3 | [20] |

Table 2: Quantitative Effects of Sialylation on Cell Adhesion. This table provides examples of how altering cell surface sialylation affects cell adhesion, with quantitative data where available.

Signaling Pathways Modulated by Sialylation

The interaction of sialylated glycans with their cognate receptors initiates intracellular signaling cascades that regulate various cellular processes, including adhesion, migration, and survival.

Siglec-Mediated Signaling

Siglecs are a family of I-type lectins expressed predominantly on immune cells that recognize sialic acid-containing ligands.[16] Many Siglecs, such as Siglec-9, contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[21] Upon ligand binding, these ITIMs are phosphorylated, leading to the recruitment of SH2 domain-containing phosphatases, such as SHP-1 and SHP-2.[12][16][21] These phosphatases can dephosphorylate downstream signaling molecules, leading to an inhibitory signal that can dampen immune cell activation.[12][16]

Figure 3: Inhibitory signaling pathway of Siglec-9. This diagram depicts the signaling cascade initiated by the binding of a sialylated ligand to Siglec-9, leading to the inhibition of cellular activation through the recruitment of SHP-2.

Focal Adhesion Kinase (FAK) Signaling

Sialylation of cell surface receptors, such as integrins, can modulate their interaction with the extracellular matrix (ECM) and influence downstream signaling through focal adhesion kinase (FAK). Alterations in integrin sialylation can affect FAK phosphorylation and the subsequent activation of pathways involved in cell adhesion, migration, and survival.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound and sialylation in cell-cell interaction.

Quantification of Cell Surface Sialic Acid

Principle: This method involves the enzymatic release of sialic acids from the cell surface using neuraminidase, followed by quantification using a colorimetric or fluorometric assay.

Protocol Overview:

-

Cell Preparation: Culture cells to the desired confluency and wash with a suitable buffer (e.g., PBS).

-

Neuraminidase Treatment: Incubate the cells with a broad-spectrum neuraminidase (e.g., from Arthrobacter ureafaciens) to release terminal sialic acids.

-

Sialic Acid Quantification: Collect the supernatant containing the released sialic acids. Quantify the sialic acid content using a commercially available kit, which typically involves an enzymatic reaction that produces a detectable product (e.g., NADH oxidation measured at 340 nm).[22][23]

-

Data Analysis: Normalize the amount of sialic acid to the cell number or total protein content.

Figure 4: Workflow for Cell Surface Sialic Acid Quantification. This flowchart outlines the key steps in quantifying sialic acids on the cell surface.

Sialyltransferase Activity Assay

Principle: This assay measures the transfer of sialic acid from this compound to a specific acceptor substrate by a sialyltransferase. The activity can be determined by measuring the amount of product formed or the amount of CMP released.

Protocol Overview (using a non-radioactive, coupled enzyme assay):

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the acceptor substrate, this compound, and the enzyme source (e.g., cell lysate or purified sialyltransferase).

-

Coupled Enzyme Reaction: Include a phosphatase in the reaction mixture that will specifically hydrolyze the CMP released from the sialyltransferase reaction, generating inorganic phosphate (B84403).[2]

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate using a colorimetric reagent, such as Malachite Green.[2]

-

Data Analysis: Generate a standard curve with known concentrations of phosphate to determine the amount of CMP released, which is stoichiometric to the amount of sialic acid transferred.

Cell Adhesion Assay

Principle: This assay quantifies the ability of cells to adhere to a specific substrate, which can be a purified protein (e.g., fibronectin, galectin-3) or a monolayer of other cells.

Protocol Overview:

-

Plate Coating: Coat the wells of a microtiter plate with the desired adhesion substrate. Block non-specific binding sites with a blocking agent (e.g., BSA).

-

Cell Seeding: Harvest and label the cells to be tested (e.g., with a fluorescent dye). Seed a known number of cells into the coated wells.

-

Incubation: Allow the cells to adhere for a defined period under controlled conditions (e.g., 37°C, 5% CO2).

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells by measuring the fluorescence of the labeled cells or by using a colorimetric assay (e.g., crystal violet staining).

-

Data Analysis: Express the results as the percentage of seeded cells that adhered to the substrate.

Implications for Drug Development

The central role of this compound and sialylation in mediating cell-cell interactions makes this pathway a compelling target for therapeutic intervention in various diseases, particularly cancer and inflammatory disorders.

-

Inhibition of Sialylation: Small molecule inhibitors of key enzymes in the sialic acid biosynthesis pathway, such as GNE or CMAS, could reduce the overall sialylation of cancer cells, potentially decreasing their metastatic potential by altering their adhesive properties.

-

Targeting Sialyltransferases: Developing specific inhibitors for sialyltransferases that are overexpressed in certain cancers could be a more targeted approach to modulate the sialylation of specific cell surface molecules involved in adhesion and immune evasion.

-

Modulating Siglec Interactions: Therapeutic antibodies or small molecules that block the interaction between sialylated ligands on cancer cells and inhibitory Siglecs on immune cells could enhance the anti-tumor immune response.

Conclusion

This compound stands as a pivotal molecule at the crossroads of cellular metabolism and cell-cell communication. Its synthesis and transport provide the essential building blocks for sialylation, a post-translational modification that profoundly influences the adhesive and signaling properties of the cell surface. A thorough understanding of the quantitative aspects of this pathway, the signaling cascades it modulates, and the experimental methodologies to probe its function is crucial for researchers and drug development professionals seeking to unravel the complexities of cell-cell interaction and develop novel therapeutic strategies targeting diseases driven by aberrant sialylation.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of proteases and neuraminidase on RBC surface charge and agglutination. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Membrane Sialome: Sialic Acids as Therapeutic Targets and Regulators of Drug Resistance in Human Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuraminidase inhibition improves endothelial function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. This compound:(NeuAc alpha 2-->8)n (colominic acid) sialyltransferase activity in rat brain and in tumour cells that express polysialic acid on neural cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. The intracellular concentration of sialic acid regulates the polysialylation of the neural cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of neuraminidase treatment of cells and effect of soluble glycoproteins on type 3 reovirus attachment to murine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sialylation of beta1 integrins blocks cell adhesion to galectin-3 and protects cells against galectin-3-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of Effective Siglec-9 Antibodies Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concentration Dependent Effect of Quaternary Amines on the Adhesion of U251-MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sketchviz.com [sketchviz.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Nuclear Enigma: An In-depth Technical Guide to the Subcellular Localization of CMP-NeuAc Synthetase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc) synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, is a pivotal enzyme in the biosynthesis of sialoglycoconjugates. These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. A prerequisite for the synthesis of these glycoconjugates is the activation of N-acetylneuraminic acid (NeuAc) to this compound, a reaction catalyzed by CMAS.[1] Uniquely among nucleotide sugar synthetases, which are typically cytoplasmic, vertebrate CMAS is predominantly localized to the cell nucleus.[2][3] This unusual subcellular distribution has long been a subject of investigation, with implications for the regulation of sialylation and potential, yet-to-be-discovered nuclear functions. This technical guide provides a comprehensive overview of the subcellular localization of CMAS, detailing the experimental evidence, methodologies, and the current understanding of its trafficking and functional implications.

Subcellular Distribution of this compound Synthetase

The localization of CMAS has been primarily elucidated through two key experimental approaches: subcellular fractionation followed by biochemical assays or immunoblotting, and direct visualization using immunofluorescence microscopy.

Quantitative Analysis of Subcellular Fractions

Studies involving the separation of cellular components have consistently demonstrated that the majority of CMAS activity and protein resides in the nuclear fraction of vertebrate cells.

| Cell Type/Organism | Method | Nuclear Fraction | Cytoplasmic Fraction | Other Fractions | Reference |

| Various Animal Tissues | Enzyme Activity Assay | >90% | ~10% | - | [3] |

| Murine Cells (LEC29.Lec32) | Western Blot | Prominent Band | Faint Band | - | [2][3] |

This table summarizes the quantitative distribution of this compound synthetase in vertebrate cells based on subcellular fractionation experiments.

Species-Specific Localization Patterns

While nuclear localization is a hallmark of vertebrate CMAS, studies in insects have revealed a different pattern, suggesting an evolutionary divergence in the organization of the sialylation pathway.

| Organism Group | Predominant Localization | Reference |

| Vertebrates (e.g., mouse, human) | Nucleus | [1][2] |

| Insects (Drosophila melanogaster) | Golgi Apparatus | [4] |

| Insects (Aedes aegypti, Tribolium castaneum) | Endoplasmic Reticulum | [4] |

This table highlights the differing subcellular localization of this compound synthetase across different evolutionary lineages.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the subcellular localization of CMAS.

Subcellular Fractionation and Western Blotting

This method allows for the quantitative assessment of the distribution of CMAS between different cellular compartments.

Protocol:

-

Cell Culture and Harvest:

-

Culture mammalian cells (e.g., NIH 3T3, CHO) to 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

-

Cytoplasmic Fraction Isolation:

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the remaining pellet with the hypotonic buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to CMAS.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure the purity of the fractions, probe separate blots with antibodies against known cytosolic (e.g., GAPDH) and nuclear (e.g., Lamin B1, Histone H3) markers.[5]

-

Immunofluorescence Microscopy

This technique provides direct visual evidence of CMAS localization within intact cells.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against CMAS diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with a DNA-intercalating dye such as DAPI or Hoechst 33342 for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the cells using a fluorescence or confocal microscope. The CMAS-specific signal should co-localize with the nuclear stain.

-

Molecular Determinants of Nuclear Localization

The nuclear import of vertebrate CMAS is directed by specific amino acid sequences known as nuclear localization signals (NLSs). The murine CMAS contains three clusters of basic amino acids that could potentially function as NLSs.[6] Site-directed mutagenesis studies have revealed that a specific bipartite NLS is essential for the nuclear import of the enzyme.[6] Interestingly, some of the residues within this NLS are also critical for the enzyme's catalytic activity, suggesting a dual role for this region.[6]

In addition to nuclear import, the steady-state distribution of CMAS is also regulated by nuclear export. Two nuclear export signals (NESs) have been identified in the mouse CMAS, which mediate its transport from the nucleus to the cytoplasm.[7] The interplay between these NLS and NES sequences likely determines the predominantly nuclear, yet partially cytoplasmic, localization of the enzyme.

Signaling Pathways and Logical Relationships

The subcellular localization of CMAS is a key aspect of the broader sialic acid metabolic pathway.

Caption: Sialic acid metabolic pathway in vertebrate cells.

The diagram above illustrates the key steps in sialic acid metabolism. NeuAc is synthesized in the cytoplasm and then imported into the nucleus.[5] Inside the nucleus, CMAS catalyzes the reaction between NeuAc and CTP to produce CMP-Neu5Ac.[2] This activated sugar is then exported to the cytoplasm and subsequently transported into the Golgi apparatus by the CMP-sialic acid transporter (SLC35A1).[8] In the Golgi, sialyltransferases utilize CMP-Neu5Ac to add sialic acid residues to glycoconjugates. A portion of CMP-Neu5Ac in the cytoplasm can also be hydroxylated by CMP-Neu5Ac hydroxylase (CMAH) to form CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[3]

Experimental and Logical Workflows

The determination of CMAS subcellular localization follows a logical experimental workflow.

Caption: Experimental workflow for determining CMAS subcellular localization.

This diagram outlines the two primary experimental workflows. The subcellular fractionation pathway involves the sequential separation of cellular compartments, followed by Western blot analysis to quantify the amount of CMAS in each fraction. The immunofluorescence pathway involves fixing and staining intact cells to directly visualize the location of CMAS in relation to cellular structures, particularly the nucleus.

Conclusion and Future Directions

The predominantly nuclear localization of vertebrate this compound synthetase is a well-established, yet intriguing, phenomenon. While the molecular signals governing its nucleocytoplasmic transport are beginning to be understood, the physiological reason for this compartmentalization remains an open question. It has been hypothesized that the nuclear localization of CMAS may serve to sequester CMP-Neu5Ac, thereby regulating its availability for sialylation in the Golgi and preventing its potential modification in the cytoplasm.[2] Furthermore, the possibility of a yet-undiscovered nuclear function for CMAS or its product, CMP-Neu5Ac, cannot be excluded.

Future research in this area will likely focus on several key aspects:

-

Unraveling the functional significance of nuclear CMAS: Does it have a direct role in nuclear processes?

-

Investigating the regulation of CMAS trafficking: How is the balance between nuclear import and export controlled in response to different cellular signals?

-

Exploring the diversity of CMAS localization in a wider range of organisms: This could provide further insights into the evolution of the sialylation pathway.

A deeper understanding of the subcellular localization and trafficking of CMAS will not only enhance our fundamental knowledge of glycobiology but may also open new avenues for therapeutic intervention in diseases where sialylation is dysregulated, such as cancer.

References

- 1. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse subcellular localizations of the insect CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]

- 7. Identification of the nuclear export signals that regulate the intracellular localization of the mouse CMP-sialic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CMP-NeuAc as an Allosteric Inhibitor of UDP-GlcNAc 2-Epimerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibition of UDP-GlcNAc 2-epimerase by CMP-NeuAc, a critical regulatory mechanism in the sialic acid biosynthesis pathway. This document details the molecular interactions, quantitative kinetics, and experimental methodologies relevant to this key enzymatic control point.

Introduction

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) 2-epimerase, also known as GNE, is a bifunctional enzyme that catalyzes the first two committed steps in the biosynthesis of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid in humans. The N-terminal epimerase domain of GNE converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), while the C-terminal kinase domain phosphorylates ManNAc to ManNAc-6-phosphate. This pathway is essential for the synthesis of sialoglycoconjugates, which play crucial roles in numerous biological processes, including cell-cell recognition, signaling, and immunity.

The activity of the epimerase domain of GNE is subject to feedback inhibition by the downstream product, cytidine (B196190) monophosphate N-acetylneuraminic acid (this compound). This allosteric regulation is a vital mechanism for maintaining cellular homeostasis of sialic acids. Dysregulation of this pathway is associated with diseases such as sialuria and GNE myopathy. Understanding the intricacies of this allosteric inhibition is therefore of significant interest for basic research and for the development of therapeutic strategies.

The Allosteric Inhibition Mechanism

This compound acts as a non-competitive allosteric inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE. The binding of this compound to a site distinct from the active site induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency.

Structural studies have revealed that the allosteric binding site for this compound is located at the interface between two GNE dimers, promoting the formation of an inactive tetrameric state.[1][2] This binding locks the enzyme in a tightly closed and inactive conformation, thereby preventing the conversion of UDP-GlcNAc to ManNAc.[1] Mutations in the allosteric binding site can disrupt this feedback inhibition, leading to the overproduction of sialic acid, as seen in the metabolic disorder sialuria.

Quantitative Data

| Parameter | Value | Species/Source | Reference |

| Concentration for Complete Inhibition | ~60 µM | Rat Liver | [2] |

This concentration aligns well with the typical intracellular concentrations of this compound, highlighting the physiological relevance of this feedback mechanism.[2] Further quantitative analysis is required to establish a more detailed kinetic profile of this allosteric interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound.

UDP-GlcNAc 2-Epimerase Activity Assay

This protocol is adapted from established methods for measuring the epimerase activity of GNE by quantifying the formation of ManNAc.[1]

Principle: The epimerase activity is determined by measuring the amount of N-acetylmannosamine (ManNAc) produced from the substrate UDP-GlcNAc. The quantity of ManNAc is determined using the Morgan-Elson method, which involves a colorimetric reaction.

Materials:

-

Purified recombinant GNE enzyme

-

UDP-GlcNAc (substrate)

-

This compound (inhibitor)

-

Reaction Buffer: 45 mM Na₂HPO₄, 10 mM MgCl₂, pH 7.5

-

0.8 M Potassium Borate (B1201080) buffer, pH 9.1

-

Morgan-Elson Reagent: 1% (w/v) 4-dimethylaminobenzaldehyde in glacial acetic acid containing 0.125% (v/v) concentrated HCl

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing the Reaction Buffer, a specific concentration of UDP-GlcNAc (e.g., 1 mM), and varying concentrations of this compound to be tested. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding a known amount of purified GNE enzyme. The final reaction volume is typically 100-200 µL. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by heating the mixture at 100°C for 2 minutes.

-

ManNAc Quantification (Morgan-Elson Method): a. To 150 µL of the stopped reaction mixture, add 30 µL of 0.8 M potassium borate buffer (pH 9.1). b. Heat the mixture at 100°C for 3 minutes. c. Cool the samples to room temperature. d. Add 800 µL of the Morgan-Elson Reagent. e. Incubate at 37°C for 20 minutes to allow for color development. f. Measure the absorbance at 585 nm using a spectrophotometer.

-

Data Analysis: a. Create a standard curve using known concentrations of ManNAc. b. Determine the concentration of ManNAc produced in each reaction from the standard curve. c. Calculate the enzyme activity (e.g., in µmol/min/mg) for each this compound concentration. d. Plot the enzyme activity as a function of the this compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Analysis

Principle: SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution). In this case, GNE can be immobilized, and the binding of this compound can be monitored in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified recombinant GNE

-

This compound

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Ligand Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified GNE protein over the activated surface to achieve covalent immobilization via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically. c. Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer. b. Inject the different concentrations of this compound over the immobilized GNE surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases. d. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine) that removes the bound analyte without denaturing the ligand.

-

Data Analysis: a. Subtract the signal from a reference flow cell (without immobilized GNE) to correct for bulk refractive index changes. b. Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant GNE

-

This compound

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation: a. Dialyze both the GNE protein and the this compound solution extensively against the same buffer to minimize heat of dilution effects. b. Accurately determine the concentrations of the protein and ligand solutions.

-

ITC Experiment: a. Fill the ITC sample cell with the GNE solution (e.g., 10-50 µM). b. Fill the injection syringe with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration). c. Perform a series of small, sequential injections of the this compound solution into the GNE solution while monitoring the heat change after each injection.

-

Data Analysis: a. Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of ligand to protein. b. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. c. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RT ln(KA) where KA = 1/KD ΔG = ΔH - TΔS

Visualizations

The following diagrams illustrate the key pathways and workflows related to the allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound.

Caption: Sialic acid biosynthesis pathway and feedback inhibition.

Caption: Experimental workflow for characterizing allosteric inhibition.

Conclusion

The allosteric inhibition of UDP-GlcNAc 2-epimerase by this compound is a fundamental regulatory mechanism in the sialic acid biosynthesis pathway. This feedback loop ensures tight control over the production of sialic acids, which are integral to a myriad of cellular functions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this critical enzymatic control point. A deeper understanding of this allosteric regulation will be invaluable for the development of novel therapeutic strategies targeting diseases associated with aberrant sialylation.

References

The Nucleus as a Hub for Sialic Acid Activation: Unraveling the Biological Significance of CMP-NeuAc Synthase's Nuclear Localization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Monophosphate N-acetylneuraminic acid (CMP-NeuAc) synthase (CMAS) is the key enzyme responsible for the activation of sialic acid, a critical monosaccharide involved in a vast array of cellular processes, from cell-cell communication to immune modulation. Uniquely among nucleotide sugar synthetases, which are typically cytosolic, vertebrate CMAS is predominantly localized to the cell nucleus. This unusual subcellular compartmentalization points to a specialized and tightly regulated role for nuclear CMAS and its product, this compound. This technical guide provides a comprehensive overview of the biological significance of CMAS nuclear localization, consolidating current knowledge for researchers and professionals in drug development. We will delve into the quantitative distribution of CMAS, detail experimental protocols for its study, and visualize the intricate pathways it governs.

Introduction: The Enigma of a Nuclear Synthetase

Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing pivotal roles in health and disease. Their addition to glycans, a process termed sialylation, is dependent on the availability of the activated sugar donor, this compound. The synthesis of this compound from CTP and N-acetylneuraminic acid (NeuAc) is catalyzed by CMAS.

In vertebrate cells, the major pool of CMAS activity, often exceeding 90%, is found within the nucleus. This localization is in stark contrast to other nucleotide sugar synthetases, which reside in the cytoplasm. This nuclear sequestration of CMAS suggests several non-mutually exclusive biological advantages:

-

Metabolic Channeling and Protection: The nucleus may serve as a protected environment for the synthesis and storage of this compound, shielding it from cytoplasmic enzymes that could modify or degrade it. For instance, the cytoplasmic hydroxylase that converts this compound to CMP-N-glycolylneuraminic acid (CMP-NeuGc) would be spatially separated.

-

Regulation of Sialic Acid Biosynthesis: this compound is a known allosteric inhibitor of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), the rate-limiting enzyme in the sialic acid biosynthetic pathway. By sequestering this compound in the nucleus, the cell can finely tune this feedback inhibition, thereby controlling the overall flux of sialic acid metabolism.

-

A Novel Nuclear Function: The presence of CMAS and its product in the nucleus strongly implies a direct role in nuclear processes. It is hypothesized that this compound, with its negative charge, could modulate the function of nuclear proteins, such as transcription factors and chromatin-remodeling enzymes, by interfering with their interactions with DNA or other proteins. Furthermore, the potential for direct sialylation of nuclear proteins opens up a new layer of post-translational regulation of gene expression.

This guide will explore the evidence supporting these hypotheses, providing a detailed look at the data, methodologies, and conceptual frameworks surrounding the nuclear life of CMAS.

Quantitative Distribution of CMAS: A Tale of Two Compartments

While qualitatively described as "predominantly nuclear," a quantitative understanding of the nucleocytoplasmic distribution of CMAS is crucial for appreciating its biological roles in different cellular contexts. The following table summarizes available data from studies that have quantified the relative abundance of CMAS in nuclear and cytoplasmic fractions across various cell lines. These studies typically employ subcellular fractionation followed by Western blotting to determine the protein levels in each compartment.

| Cell Line | Cell Type | Nuclear CMAS (%) | Cytoplasmic CMAS (%) | Reference Method |

| CHO (Chinese Hamster Ovary) | Fibroblast | ~90% | ~10% | Enzyme Activity Assay |

| LEC29.Lec32 (CHO mutant) | Fibroblast | Predominantly Nuclear | Faint Cytoplasmic Signal | Western Blot |

| NIH 3T3 | Mouse Embryonic Fibroblast | Predominantly Nuclear | Faint Cytoplasmic Signal | Western Blot, Immunofluorescence |

| HEK293T | Human Embryonic Kidney | Highly Enriched in Nucleus | Low Cytoplasmic Levels | Western Blot |

| HeLa | Human Cervical Cancer | Highly Enriched in Nucleus | Low Cytoplasmic Levels | Western Blot |

| MCF-7 | Human Breast Cancer (ER+) | Predominantly Nuclear | Detectable Cytoplasmic Levels | Western Blot |

| MDA-MB-231 | Human Breast Cancer (TNBC) | High Nuclear Expression | Lower Cytoplasmic Expression | Western Blot |

| HMLER | Human Breast Epithelial (less malignant) | Lower Nuclear Expression | - | Western Blot |

| BPLER | Human Breast Cancer (highly malignant) | Higher Nuclear Expression | - | Western Blot |

Note: "Predominantly Nuclear" or "Highly Enriched" indicates that while not precisely quantified in the original study, the vast majority of the protein was detected in the nuclear fraction.

The data consistently show a strong nuclear preference for CMAS across different cell types, including normal and cancerous lines. Notably, some studies suggest that the nuclear-to-cytoplasmic ratio of CMAS may be altered in cancer, with higher nuclear levels correlating with increased malignancy in breast cancer cell lines.

The Sialylation Pathway: A Journey Through Cellular Compartments

The synthesis and utilization of sialic acid is a spatially organized process that spans multiple cellular compartments. The nuclear localization of CMAS is a key feature of this pathway in vertebrates.

Experimental Protocols for Studying CMAS Nuclear Localization

Investigating the subcellular distribution of CMAS requires a combination of biochemical and imaging techniques. Below are detailed protocols for two key experimental approaches.

Subcellular Fractionation and Western Blotting

This method allows for the quantitative assessment of CMAS protein levels in different cellular compartments.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Harvest: Grow cells to 80-90% confluency. Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Extraction: Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes. Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex for 10 seconds.

-

Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet with 1 ml of hypotonic buffer and centrifuge again at 3,000 x g for 5 minutes at 4°C. Resuspend the washed pellet in 2 volumes of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.

-

Isolation of Nuclear Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Include molecular weight markers.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CMAS overnight at 4°C.

-

To validate the fractionation, also probe separate blots or strip and re-probe the same blot with primary antibodies against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-Tubulin).

-

Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Capture the blot image using a chemiluminescence imager. Perform densitometric analysis of the bands corresponding to CMAS in the nuclear and cytoplasmic fractions using software such as ImageJ. Normalize the CMAS signal to the respective loading control for each fraction. Calculate the percentage of CMAS in each compartment.

Immunofluorescence Microscopy

This technique provides a visual representation of CMAS localization within intact cells.

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and grow to 50-70% confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against CMAS diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes at room temperature to visualize the nuclei.

-

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges of the coverslip with nail polish.

-

Microscopy: Visualize the cells using a confocal or epifluorescence microscope. Capture images in the appropriate channels for the fluorophores used. Merged images will show the localization of CMAS relative to the nucleus.

Nuclear CMAS: A Potential Player in Gene Regulation

The strategic placement of CMAS within the nucleus suggests a direct involvement in regulating gene expression. While the precise mechanisms are still under investigation, a compelling hypothesis is that nuclear CMAS, through the production of this compound, influences the sialylation of nuclear proteins, thereby modulating their function.

Hypothesized Signaling Pathway:

This model proposes that:

-

Nuclear CMAS produces a local pool of this compound.

-

This this compound can be utilized by yet-to-be-fully-characterized nuclear sialyltransferases.

-

These enzymes may sialylate key nuclear proteins, including transcription factors and chromatin-remodeling proteins.

-

The addition of the bulky, negatively charged sialic acid moiety could alter the conformation, DNA binding affinity, protein-protein interactions, or stability of these regulatory proteins.

-

These modifications would ultimately lead to changes in chromatin accessibility and the transcription of target genes, impacting cellular processes such as proliferation, differentiation, and malignancy.

Evidence supporting this model comes from studies showing that knockdown of CMAS alters the expression of numerous cancer-relevant genes.[1] Furthermore, the concept of nuclear glycosylation as a regulatory mechanism is well-established for other sugar modifications like O-GlcNAcylation. The investigation into the nuclear sialo-proteome and the functional consequences of nuclear sialylation is an exciting and rapidly evolving area of research.

Implications for Drug Development

The central role of CMAS in sialylation and its intriguing nuclear localization make it a compelling target for therapeutic intervention, particularly in cancer. Aberrant sialylation is a hallmark of many cancers and is associated with metastasis, immune evasion, and drug resistance.

Targeting nuclear CMAS could offer several advantages:

-

Specificity: As the sole enzyme responsible for producing this compound, inhibiting CMAS would globally reduce sialylation.

-

Modulation of Gene Expression: By interfering with the proposed nuclear functions of CMAS, it may be possible to reprogram the transcriptional landscape of cancer cells, reversing malignant phenotypes.

-

Overcoming Drug Resistance: Altering the sialylation of cell surface receptors and adhesion molecules could re-sensitize cancer cells to existing therapies.

The development of small molecule inhibitors that can penetrate the nucleus and specifically target CMAS is a promising avenue for novel anti-cancer drug discovery.

Conclusion and Future Directions

The nuclear localization of this compound synthase is a key feature of vertebrate sialic acid metabolism that is still not fully understood. While the roles in metabolic channeling and feedback regulation are plausible, the potential for a direct involvement in nuclear processes like gene regulation is a tantalizing prospect. Future research should focus on:

-

Identifying the Nuclear Sialo-proteome: Uncovering which nuclear proteins are sialylated and how this modification changes in different physiological and pathological states.

-

Characterizing Nuclear Sialyltransferases: Identifying and characterizing the enzymes responsible for nuclear sialylation.

-

Elucidating the Downstream Effects: Determining the precise molecular consequences of sialylating specific transcription factors and chromatin-associated proteins.

-

Developing Nuclear-Targeted CMAS Inhibitors: Designing and testing novel therapeutic agents that can specifically modulate the nuclear activity of CMAS.

A deeper understanding of the biological significance of nuclear CMAS will not only illuminate a fundamental aspect of cell biology but also pave the way for innovative therapeutic strategies targeting a wide range of diseases.

References

The Double-Edged Sword: CMP-NeuAc's Central Role in Pathogen Immune Evasion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between host and pathogen, the ability of an invading organism to evade the host's immune system is paramount for its survival and propagation. A key molecule that has emerged as a central player in this immunological chess game is Cytidine Monophosphate N-acetylneuraminic acid (CMP-NeuAc). This activated form of sialic acid is utilized by a variety of pathogens, from bacteria to viruses, to cloak themselves in a guise of "self," thereby subverting immune surveillance. This technical guide provides a comprehensive overview of the mechanisms by which pathogens exploit this compound, presents quantitative data on these interactions, details key experimental protocols for their study, and explores the therapeutic landscape of targeting these pathways.

Core Mechanisms of Immune Evasion

Pathogens employ this compound to sialylate their surface structures, a process that confers immune privilege through several key mechanisms:

-

Molecular Mimicry and Complement Evasion: By decorating their surface lipooligosaccharides (LOS) or capsular polysaccharides with sialic acid, pathogens mimic the glycans present on host cells.[1] This molecular mimicry is a powerful strategy to avoid recognition by the innate immune system. A primary consequence of this is the inhibition of the complement cascade, a critical arm of innate immunity. Sialylated pathogen surfaces recruit host complement regulatory proteins, most notably Factor H (FH), which is a key inhibitor of the alternative complement pathway.[2][3] The binding of FH to the sialylated surface prevents the amplification of the complement cascade, thereby protecting the pathogen from complement-mediated lysis. Sialylation can also attenuate the classical complement pathway by reducing the binding of IgG to bacterial surface proteins.[2][3]

-

Engagement of Inhibitory Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors expressed on the surface of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells.[4][5][6] Many Siglecs, such as Siglec-7 and Siglec-9, contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). When these Siglecs bind to sialic acid on a pathogen's surface, they trigger a signaling cascade that dampens the immune cell's activation, leading to reduced phagocytosis, oxidative burst, and inflammatory cytokine production.[4][7] This effectively turns off the very cells that are meant to clear the infection.

-